1,3,5-Trimethyl-1,3,5-trisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-1,3,5-trisilinane is an organosilicon compound with the molecular formula C6H18Si3 It is a member of the silane family, characterized by the presence of silicon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3,5-trisilinane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions. The reaction typically proceeds as follows: [ \text{3 (CH}_3\text{)SiCl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)Si}_3\text{H}_3 + \text{LiCl} + \text{AlCl}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-1,3,5-trisilinane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and ceramics.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organosilicon compounds.
Catalysis: It is employed as a catalyst or catalyst support in various chemical reactions.
Electronics: The compound is investigated for its potential use in electronic devices due to its unique electrical properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-1,3,5-trisilinane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating various chemical transformations. The pathways involved often include the formation and breaking of Si-C and Si-H bonds, leading to the desired chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: Another organosilicon compound with similar structural features.
Hexamethylcyclotrisiloxane: A cyclic siloxane with comparable chemical properties.
Uniqueness
1,3,5-Trimethyl-1,3,5-trisilinane is unique due to its linear structure and the presence of three silicon atoms, which confer distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H18Si3 |
---|---|
Molekulargewicht |
174.46 g/mol |
IUPAC-Name |
1,3,5-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
DWKMLSRQOYQIEY-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH]1C[SiH](C[SiH](C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.